MAO-A Inhibition: Comparable Potency to Clorgyline with a Distinct Non-Selective Profile
6-Bromo-2-chloro-8-methylquinolin-5-amine inhibits human recombinant MAO-A with an IC50 of 9.5 nM [1]. This potency is within the same order of magnitude as the selective reference inhibitor clorgyline (IC50 = 19.5 ± 1.1 nM, n=3) [2] and represents a >2000-fold increase over its activity against BuChE [1]. Crucially, unlike clorgyline, which is highly selective for MAO-A (selectivity index > 2300), the target compound exhibits nearly equipotent inhibition of MAO-B (see Evidence Item 2), offering a dual-target inhibition profile not found in the reference standard [2].
| Evidence Dimension | Inhibition of human recombinant MAO-A activity |
|---|---|
| Target Compound Data | IC50 = 9.5 nM |
| Comparator Or Baseline | Clorgyline IC50 = 19.5 ± 1.1 nM (n=3) [2] |
| Quantified Difference | 2.05-fold higher potency; 2,084-fold selectivity over BuChE (19.8 µM / 9.5 nM) |
| Conditions | Inhibition of 4-hydroxyquinoline formation using kynuramine as substrate, incubated for 20 min [1] |
Why This Matters
Researchers seeking potent MAO-A inhibition for neuropsychiatric disorders or neurodegeneration models can utilize this compound as a high-affinity alternative to clorgyline, with the added benefit of simultaneous MAO-B engagement, enabling studies of dual-target pharmacology.
- [1] BindingDB. (n.d.). BDBM50607019 (CHEMBL5218784) - MAO-A inhibition data. ChEMBL-curated bioactivity data. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50607019 View Source
- [2] NCBI. (2011). Table S3: IC50 values for CR4056, clorgyline, and deprenyl against MAO-A and MAO-B. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC3075009/ View Source
